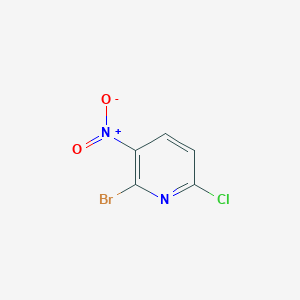

2-Bromo-6-chloro-3-nitropyridine

説明

2-Bromo-6-chloro-3-nitropyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis

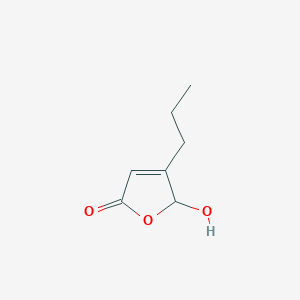

The molecular structure of 2-Bromo-6-chloro-3-nitropyridine is represented by the formula C5H2BrClN2O2 . The IUPAC name for this compound is 6-bromo-2-chloro-3-nitro-pyridine .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

2-Bromo-6-chloro-3-nitropyridine is a solid substance . It has a molecular weight of 237.44 . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .科学的研究の応用

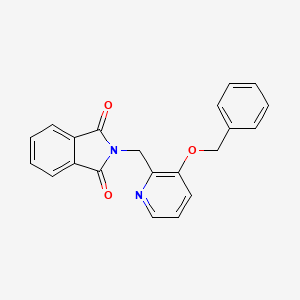

Synthesis of Pyrrolo[3,2-b]pyridine

This compound is used in the synthesis of pyrrolo[3,2-b]pyridine derivatives, which are important for their pharmacological properties. These derivatives have been studied for their potential use in treating various diseases due to their biological activity .

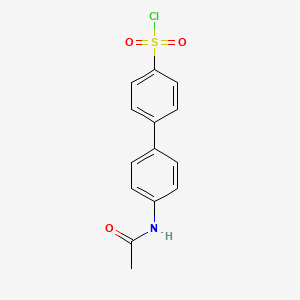

Production of 3-(Hetero)arylated Phenothiazines

Phenothiazines are a class of organic compounds with various pharmaceutical applications. 2-Bromo-6-chloro-3-nitropyridine is involved in the synthesis of 3-(hetero)arylated phenothiazines, which are explored for their therapeutic potential .

Development of Anti-Ulcerative and Anti-Viral Agents

The compound serves as an intermediate in the production of chemicals used in therapeutic segments such as anti-ulcerative and anti-viral medications. Its role in the synthesis of these agents highlights its importance in pharmaceutical research .

Intermediate for Anti-Diabetic and Anti-Malarial Drugs

It is also an important intermediate for synthesizing compounds used in anti-diabetic and anti-malarial drugs, showcasing its versatility in contributing to treatments for diverse health conditions .

Synthesis of Organic Light-Emitting Diode (OLED) Materials

2-Bromo-6-chloro-3-nitropyridine is utilized in preparing materials for OLED applications. This demonstrates its significance in the field of materials science and technology .

Creation of Anti-Thrombotic and Anti-Retroviral Medications

The compound is instrumental in creating chemicals used for anti-thrombotic and anti-retroviral medications, further emphasizing its utility in medical research and drug development .

Application in Anti-Histamine and Anti-Neoplastic Drugs

Its application extends to the synthesis of anti-histamine and anti-neoplastic drugs, contributing to research on treatments for allergies and cancer .

Role in Anti-Idiopathic Pulmonary Fibrosis Treatment

Lastly, 2-Bromo-6-chloro-3-nitropyridine is used as an intermediate in developing treatments for idiopathic pulmonary fibrosis, a chronic lung disease .

Each application showcases the compound’s versatility and importance across various scientific research fields, particularly within pharmaceutical development.

MilliporeSigma - 2-Bromo-3-nitropyridine ChemicalBook - 3-氯-2-硝基吡啶 Jubilant Ingrevia - Fine Chemicals

Safety And Hazards

特性

IUPAC Name |

2-bromo-6-chloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISCKHBEOBONJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70531639 | |

| Record name | 2-Bromo-6-chloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-chloro-3-nitropyridine | |

CAS RN |

91678-23-8 | |

| Record name | 2-Bromo-6-chloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)

![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)